molecular formula C24H18ClN3 B2830491 1-(3-chloro-4-methylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901022-10-4

1-(3-chloro-4-methylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2830491
CAS No.: 901022-10-4
M. Wt: 383.88
InChI Key: HKZYNQUQHWMXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H18ClN3 and its molecular weight is 383.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular and Supramolecular Structures

Research into the molecular and supramolecular structures of pyrazoloquinoline derivatives has shown that these compounds, including structures similar to 1-(3-chloro-4-methylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, exhibit a range of biological activities. For instance, certain hydrazone derivatives display antimicrobial and antiviral properties, suggesting that new derivatives within this chemical class could have significant value in developing novel therapeutic agents. The study of these compounds involves exploring their molecular linkages and the formation of complex structures through hydrogen bonds and π-π stacking interactions, contributing to our understanding of their potential applications in medicine and materials science (Kumara et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

Pyrazoloquinoline derivatives have been investigated for their utility in organic light-emitting diodes (OLEDs), with certain compounds synthesized and studied as emitting materials. These studies involve evaluating the electroluminescence, turn-on voltage, and external quantum efficiency of OLEDs incorporating these derivatives, revealing their potential for producing bright blue light and, in some cases, blue-green light. Such research highlights the potential of pyrazoloquinoline derivatives in enhancing the performance and efficiency of OLEDs, which are crucial components in display and lighting technologies (Y. T. and et al., 2001).

Anticancer Drug Development

Quinoxaline derivatives, which share structural similarities with pyrazoloquinoline compounds, have been synthesized and studied for their anticancer properties. Novel compounds like isoxazolquinoxalin have been examined through various analytical methods, including crystal structure analysis and molecular docking studies, to assess their potential as anticancer drugs. These studies provide insights into the molecular interactions and stability of such compounds, suggesting their applicability in developing new therapeutic agents against cancer (Abad et al., 2021).

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3/c1-15-8-11-22-19(12-15)24-20(14-26-22)23(17-6-4-3-5-7-17)27-28(24)18-10-9-16(2)21(25)13-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZYNQUQHWMXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.